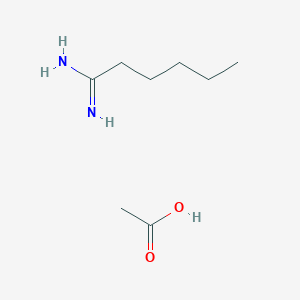

Acetic acid;hexanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid; hexanimidamide, also known as N-hydroxyhexanimidamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. In

Mechanism of Action

The mechanism of action of acetic acid; hexanimidamide is not fully understood. However, studies have shown that the compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, acetic acid; hexanimidamide can alter gene expression, leading to various biological effects such as apoptosis and cell growth inhibition.

Biochemical and Physiological Effects

Acetic acid; hexanimidamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, acetic acid; hexanimidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and decreasing the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the significant advantages of acetic acid; hexanimidamide is its potential as a cancer therapy. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for cancer treatment. However, the compound's limitations include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are various future directions for research on acetic acid; hexanimidamide. One potential direction is to optimize the compound's synthesis method to produce higher yields and purities. Additionally, further studies are needed to understand the compound's mechanism of action fully. This can help optimize its therapeutic potential and identify potential side effects. Finally, studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases and inflammation.

Conclusion

Acetic acid; hexanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. While there are still many unknowns about this compound, it shows promising potential as a cancer therapy and in the treatment of neurodegenerative diseases. Further research is needed to optimize its therapeutic potential and identify potential side effects.

Synthesis Methods

Acetic acid; hexanimidamide can be synthesized through the reaction of hexanimidamide with acetic anhydride in the presence of a catalyst. The reaction yields Acetic acid;hexanimidamideanimidamide, which can be further purified through recrystallization. This synthesis method has been utilized in various studies to produce high-quality samples of the compound.

Scientific Research Applications

Acetic acid; hexanimidamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, acetic acid; hexanimidamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name |

acetic acid;hexanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H4O2/c1-2-3-4-5-6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQNZCBDHEMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1447663-71-9 |

Source

|

| Record name | hexanimidamide; acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide](/img/structure/B2786499.png)

![2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid](/img/structure/B2786507.png)

![Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786511.png)

![3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2786513.png)